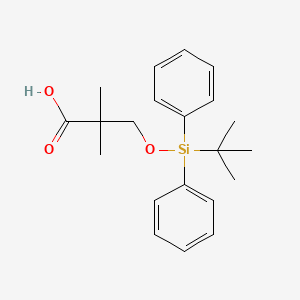
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
Descripción general
Descripción
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is a compound that features a tert-butyl(diphenyl)silyl group attached to a 2,2-dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The tert-butyl(diphenyl)silyl group is introduced using an electrophilic source, and the reaction conditions are mild to ensure high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and lithium diisopropylamide (LDA) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to hydrolysis under acidic and basic conditions, making it an effective protecting group. The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involved are primarily related to the stability and reactivity of the silyl ether bond .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyldimethylsilyl chloride (TBDMS-Cl): Another silyl protecting group but with different steric and electronic properties.
Triisopropylsilyl chloride (TIPS-Cl): Known for its bulkiness and stability under acidic conditions.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group that is less stable compared to TBDPS.
Uniqueness
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is unique due to its increased resistance to acidic hydrolysis and nucleophilic attack compared to other silyl protecting groups. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection are crucial .
Propiedades
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICKXRYUBQJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


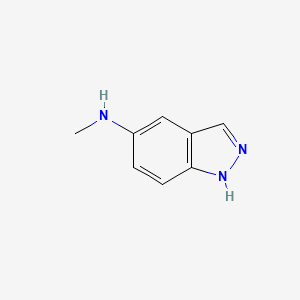
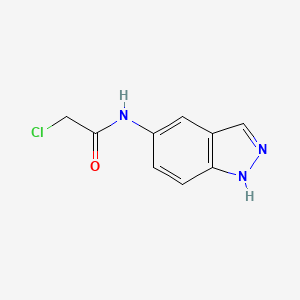
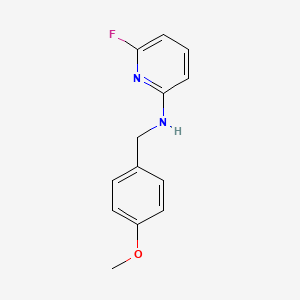
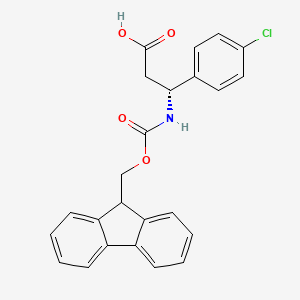
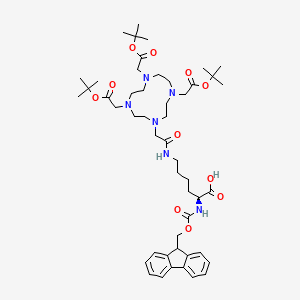
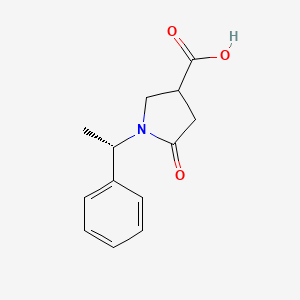
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)
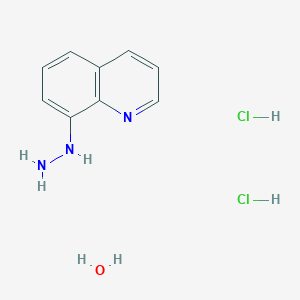
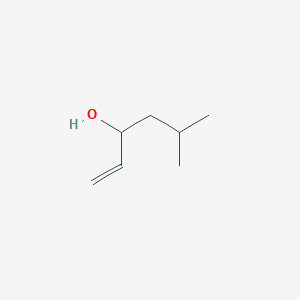
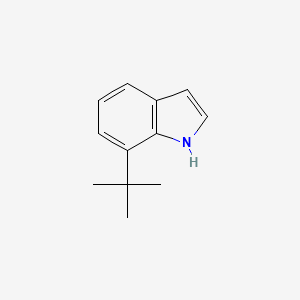
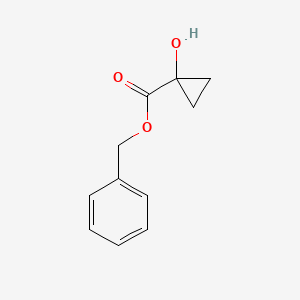
![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)
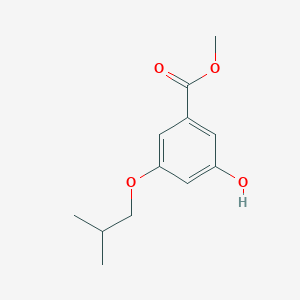
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
